molecular formula C12H12N2O4 B14037368 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid

2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid

Cat. No.: B14037368
M. Wt: 248.23 g/mol
InChI Key: OKBCKMIDIIQJSF-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid is an organic compound that belongs to the class of imidazolidinones. Imidazolidinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with an imidazolidinone ring substituted with an o-tolyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The o-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The o-tolyl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxoimidazolidin-4-yl)acetic acid: This compound has a similar imidazolidinone structure but lacks the o-tolyl group.

    Ethyl 2-(2,5-dioxo-4,4-diphenyl-imidazolidin-1-yl)acetate: This derivative features diphenyl substitution instead of the o-tolyl group.

Uniqueness

The presence of the o-tolyl group in 2-(2,5-Dioxo-4-(o-tolyl)imidazolidin-1-yl)acetic acid imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other imidazolidinone derivatives.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-[4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C12H12N2O4/c1-7-4-2-3-5-8(7)10-11(17)14(6-9(15)16)12(18)13-10/h2-5,10H,6H2,1H3,(H,13,18)(H,15,16)

InChI Key

OKBCKMIDIIQJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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